methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative featuring a fused imidazo[2,1-f]purine core. The compound is substituted at position 8 with a 3-methoxypropyl group and at positions 1 and 7 with methyl groups.
Properties
IUPAC Name |
methyl 2-[6-(3-methoxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c1-10-8-20-12-13(17-15(20)19(10)6-5-7-25-3)18(2)16(24)21(14(12)23)9-11(22)26-4/h8H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJZEXQNYSUGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.
- Molecular Formula : C14H19N3O5
- Molecular Weight : 309.32 g/mol
- CAS Number : 1086386-38-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazo[2,1-f]purine scaffold is known for its ability to inhibit certain enzymes and modulate signaling pathways. The presence of the methoxypropyl group may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains.
| Compound | Activity (MIC90) | Target Organism |
|---|---|---|
| Compound A | 0.5 µM | Mycobacterium tuberculosis |
| Compound B | 0.72 µM | Mycobacterium marinum |
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.
Case Studies
- In Vitro Studies : A study on structurally similar compounds demonstrated that modifications at the C8 position significantly influenced the antimicrobial activity against Mycobacterium species. The presence of a methoxy group was associated with increased potency.
- In Vivo Studies : While in vitro results are promising, in vivo studies have shown variable outcomes due to rapid metabolism and clearance rates. Compounds similar to this compound often exhibit short half-lives when administered in animal models.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it undergoes significant metabolic transformation. Research indicates that the half-life is less than 10 minutes in certain models due to rapid hepatic metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents at position 8 and the nature of the fused heterocyclic system. Key comparisons include:
Table 1: Structural Comparison
Physicochemical and Spectral Properties
- Solubility and Polarity : The target compound’s 3-methoxypropyl group introduces an ether linkage, increasing polarity compared to aryl-substituted analogs (e.g., 2-methylphenyl in ). This may enhance aqueous solubility relative to more lipophilic derivatives like 7h (difluorobenzyl) or 7i (dichlorobenzyl) .
- Spectral Data :
- 1H NMR : The target’s methoxypropyl group would exhibit characteristic signals: a singlet for the methoxy (-OCH₃) at ~3.3 ppm and multiplets for methylene (-CH₂-) groups at ~1.5–2.2 ppm, similar to propyl esters in .
- IR : Expected peaks include C=O stretches (~1740 cm⁻¹ for ester and ~1650 cm⁻¹ for dioxo groups), aligning with analogs in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
